molecular formula C13H12F6O2 B12625283 Butyl 2,5-bis(trifluoromethyl)benzoate CAS No. 919536-03-1

Butyl 2,5-bis(trifluoromethyl)benzoate

Cat. No.: B12625283
CAS No.: 919536-03-1
M. Wt: 314.22 g/mol
InChI Key: NDKMOGBAVSCBBB-UHFFFAOYSA-N
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Description

Butyl 2,5-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C₁₃H₁₂F₆O₂. It is characterized by the presence of two trifluoromethyl groups attached to a benzoate moiety, which is further esterified with a butyl group. This compound is notable for its unique chemical properties imparted by the trifluoromethyl groups, which are known to influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,5-bis(trifluoromethyl)benzoate typically involves the esterification of 2,5-bis(trifluoromethyl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,5-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butyl 2,5-bis(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity and stability.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific fluorinated functionalities.

Mechanism of Action

The mechanism by which Butyl 2,5-bis(trifluoromethyl)benzoate exerts its effects is largely influenced by the presence of the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets. The pathways involved often include interactions with enzymes or receptors that recognize the trifluoromethyl moiety, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-bis(trifluoromethyl)benzoate
  • Ethyl 2,5-bis(trifluoromethyl)benzoate
  • Propyl 2,5-bis(trifluoromethyl)benzoate

Uniqueness

Butyl 2,5-bis(trifluoromethyl)benzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

919536-03-1

Molecular Formula

C13H12F6O2

Molecular Weight

314.22 g/mol

IUPAC Name

butyl 2,5-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C13H12F6O2/c1-2-3-6-21-11(20)9-7-8(12(14,15)16)4-5-10(9)13(17,18)19/h4-5,7H,2-3,6H2,1H3

InChI Key

NDKMOGBAVSCBBB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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